8-Aza-7-deaza-2'-deoxyguanosine

Vue d'ensemble

Description

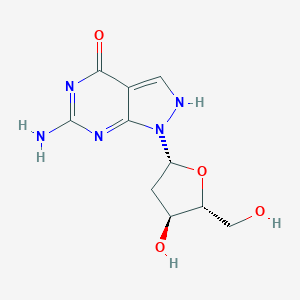

8-Aza-7-deaza-2’-deoxyguanosine: is a modified nucleoside that has garnered significant interest in the field of nucleic acid research. This compound is a derivative of guanosine, where the nitrogen atom at position 8 is replaced by a carbon atom, and the nitrogen atom at position 7 is replaced by a carbon atom, resulting in a pyrazolo[3,4-d]pyrimidine structure. This modification alters the base pairing properties and stability of nucleic acids, making it a valuable tool in various scientific applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 8-Aza-7-deaza-2’-deoxyguanosine typically involves a multi-step process. One common method starts with the preparation of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the deoxyribose sugar moiety. The key steps include:

Formation of the pyrazolo[3,4-d]pyrimidine core: This is achieved through the cyclization of appropriate precursors under controlled conditions.

Glycosylation: The pyrazolo[3,4-d]pyrimidine core is then glycosylated with a protected deoxyribose sugar using a glycosyl donor and a suitable catalyst.

Deprotection: The final step involves the removal of protecting groups to yield the desired 8-Aza-7-deaza-2’-deoxyguanosine.

Industrial Production Methods: Industrial production of 8-Aza-7-deaza-2’-deoxyguanosine follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yielding reactions, efficient purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product.

Analyse Des Réactions Chimiques

Types of Reactions: 8-Aza-7-deaza-2’-deoxyguanosine undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the 7-position, where halogen substituents can be introduced.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

Click Chemistry: The azide-alkyne cycloaddition reaction is commonly used to functionalize the compound with various side chains.

Common Reagents and Conditions:

Substitution Reactions: Halogenating agents such as bromine or iodine are used under mild conditions.

Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are employed.

Click Chemistry: Copper(I) catalysts are used to facilitate the azide-alkyne cycloaddition reaction.

Major Products:

Halogenated Derivatives: Introduction of halogen atoms at the 7-position enhances the stability of nucleic acid duplexes.

Functionalized Nucleosides: The azide-alkyne cycloaddition reaction yields nucleosides with various functional groups, useful for further applications.

Applications De Recherche Scientifique

DNA Synthesis

Error-Proofing in DNA Synthesis

One of the primary applications of 8-Aza-7-deaza-2'-deoxyguanosine is its role as an error-proof nucleoside in DNA synthesis. Research indicates that incorporating a8da7G significantly reduces the error rates associated with G-to-A substitutions during the synthesis process. Specifically, studies have shown a 50-fold decrease in error rates when using this compound compared to standard nucleosides . This reduction enhances the fidelity of synthesized DNA sequences, making it a valuable tool for researchers aiming to produce high-quality DNA for various applications.

Table 1: Error Rates in DNA Synthesis with Different Nucleosides

| Nucleoside | Error Rate (G-to-A Substitution) |

|---|---|

| Standard Deoxyguanosine | Baseline |

| This compound | 50-fold reduction |

Therapeutic Applications

Antiviral and Anticancer Potential

The structural modifications of this compound allow it to interact with biological systems in novel ways. Its derivatives are being explored for their potential as antiviral and anticancer agents. For instance, research has indicated that nucleosides with similar modifications can inhibit viral replication and exhibit cytotoxic effects on cancer cells . The ability to stabilize DNA structures further enhances its therapeutic potential by improving the efficacy of drug delivery systems.

Materials Science

Cross-Linking Properties

this compound also finds applications in materials science, particularly in the development of cross-linked nucleic acid structures. Its alkynylated form has been shown to effectively cross-link single-stranded nucleic acids, leading to the formation of stable hydrogels . These hydrogels can be utilized in various biomedical applications, including drug delivery and tissue engineering.

Case Study: Hydrogel Formation

A notable study demonstrated the formation of a hydrogel using this compound. The resulting material exhibited unique mechanical properties and biocompatibility, making it suitable for applications in regenerative medicine .

Structural Studies

Energetic Impact on Nucleobase Interactions

Structural investigations have revealed that modifications such as those present in this compound significantly impact the energetics of nucleobase interactions. These studies provide insights into how such modifications can alter base pairing and stability within DNA structures, which is crucial for understanding their behavior in biological systems .

Mécanisme D'action

The mechanism of action of 8-Aza-7-deaza-2’-deoxyguanosine involves its incorporation into nucleic acids, where it alters the base pairing properties and stability of the resulting duplexes. The pyrazolo[3,4-d]pyrimidine structure allows for unique interactions with complementary bases, leading to enhanced stability and specificity in nucleic acid hybridization. This makes it a valuable tool for studying nucleic acid structure and function.

Comparaison Avec Des Composés Similaires

2’-Deoxyguanosine: The unmodified counterpart of 8-Aza-7-deaza-2’-deoxyguanosine.

8-Aza-7-deaza-2’-deoxyisoguanosine: A similar compound with modifications at different positions, affecting its base pairing properties.

7-Bromo-8-aza-7-deaza-2’-deoxyguanosine: A halogenated derivative with enhanced stability in nucleic acid duplexes.

Uniqueness: 8-Aza-7-deaza-2’-deoxyguanosine is unique due to its pyrazolo[3,4-d]pyrimidine structure, which imparts distinct base pairing properties and stability to nucleic acids. This makes it a valuable tool for various scientific applications, particularly in the study of nucleic acid interactions and the development of diagnostic and therapeutic agents.

Activité Biologique

8-Aza-7-deaza-2'-deoxyguanosine (PPG) is a modified nucleoside that has garnered attention in the fields of molecular biology and medicinal chemistry due to its unique structural properties and biological activities. This article delves into its biological activity, including its base pairing properties, stability in DNA structures, and potential therapeutic applications.

Structural Overview

This compound is characterized by the replacement of nitrogen atoms in the guanine base with carbon atoms. This modification alters the electronic properties of the nucleoside, impacting its interactions within nucleic acid structures. The structural formula can be represented as follows:

Base Pairing Properties

Research indicates that this compound exhibits base pairing properties similar to those of natural guanosine. It forms stable duplexes with cytosine, demonstrating comparable thermal stability to unmodified DNA strands. In a study comparing the stability of oligonucleotide duplexes containing PPG versus those with standard deoxyguanosine, it was found that:

- Thermal Stability : Duplexes containing PPG showed almost identical melting temperatures compared to those with 2'-deoxyguanosine, indicating robust stability under physiological conditions .

- Halogen Substituents : The presence of bulky halogen substituents (e.g., bromo or iodo) on PPG derivatives significantly enhances duplex stability, particularly in parallel chain orientations .

Biological Activity and Applications

The biological activity of this compound extends beyond mere structural modifications. Notably, it has been investigated for various therapeutic potentials:

- Antiviral Activity : Studies have shown that modifications in nucleoside structures can lead to increased antiviral efficacy. PPG and its derivatives have been explored for their ability to inhibit viral replication by interfering with nucleic acid synthesis .

- Anticancer Properties : The aza and deaza derivatives of purines, including PPG, have demonstrated promising anticancer activities. These compounds can disrupt cellular processes by altering DNA interactions and inhibiting critical enzymes involved in cancer cell proliferation .

- DNA Binding Studies : PPG's interaction with DNA has been characterized using techniques such as UV thermal melting and circular dichroism spectroscopy. These studies reveal that PPG can alter the dynamic structure of DNA, affecting hydration and cation organization in the major groove .

Case Study 1: Antiviral Efficacy

A study investigating the antiviral properties of modified nucleosides found that this compound exhibited significant inhibition against certain RNA viruses. The mechanism was attributed to its ability to incorporate into viral RNA, thereby disrupting replication processes.

Case Study 2: Anticancer Activity

Research involving various cancer cell lines demonstrated that PPG derivatives could induce apoptosis in tumor cells. The modified nucleosides were shown to interact with DNA in a manner that triggered cellular stress responses leading to programmed cell death.

Comparative Analysis

The following table summarizes key findings related to the biological activity of this compound compared to natural deoxyguanosine:

| Property | This compound | Natural Deoxyguanosine |

|---|---|---|

| Base Pairing Stability | High | High |

| Thermal Stability | Comparable | Comparable |

| Antiviral Activity | Significant | Moderate |

| Anticancer Activity | Promising | Limited |

Propriétés

IUPAC Name |

6-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-pyrazolo[3,4-d]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O4/c11-10-13-8-4(9(18)14-10)2-12-15(8)7-1-5(17)6(3-16)19-7/h2,5-7,16-17H,1,3H2,(H3,11,13,14,18)/t5-,6+,7+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLLZQBWJRMFLAD-RRKCRQDMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C3=C(C=N2)C(=O)NC(=N3)N)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C3=C(C=N2)C(=O)NC(=N3)N)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the incorporation of 8-aza-7-deaza-2′-deoxyguanosine (c7z8Gd) affect DNA duplex stability compared to canonical 2′-deoxyguanosine?

A1: Research indicates that replacing 2′-deoxyguanosine with c7z8Gd generally increases the thermal stability of DNA duplexes [, ]. This enhanced stability is attributed to several factors:

- Increased Polarizability: The c7z8Gd base exhibits greater polarizability than guanine, contributing to stronger stacking interactions between adjacent bases within the duplex [].

- Hydrophobic Interactions: The modified base's structure may promote favorable hydrophobic interactions within the DNA helix, further stabilizing the duplex [].

- Potential for Additional Hydrogen Bonding: Studies suggest that, in specific contexts, c7z8Gd can participate in an additional hydrogen bond with its complementary base, further enhancing duplex stability [].

Q2: Can you elaborate on the influence of halogen substituents at the 7-position of c7z8Gd on duplex stability?

A2: Introducing halogen atoms, particularly bromine or iodine, at the 7-position of c7z8Gd can dramatically increase duplex stability [, ]. For instance, oligonucleotides containing 7-bromo-c7z8Gd or 7-iodo-c7z8Gd exhibited significantly higher melting temperatures (Tm) compared to those with unmodified c7z8Gd or canonical guanine []. This heightened stability is attributed to the formation of halogen bonds between the halogen substituents and the N(3) atoms of adjacent nucleobases within the DNA helix [].

Q3: What are the advantages of using c7z8Gd as a building block for oligonucleotide synthesis?

A3: c7z8Gd offers several advantages in oligonucleotide synthesis:

- Enhanced Duplex Stability: As mentioned earlier, c7z8Gd generally increases duplex stability, allowing for the design of shorter probes with higher target affinity [, ].

- Modulation of Enzymatic Activity: Incorporation of c7z8Gd in specific positions within oligonucleotides can influence their interaction with enzymes like endonucleases. For example, replacing a specific guanine with c7z8Gd in an oligonucleotide recognition sequence was shown to enhance the cleavage rate by the restriction enzyme EcoRI [].

- Functionalization Potential: The modified base can be further derivatized at the 7-position with various functionalities, such as propynyl or octadiynyl groups [, ]. These modifications provide handles for further conjugation with fluorescent dyes, affinity tags, or other moieties, expanding the applications of c7z8Gd-containing oligonucleotides in bioconjugation, diagnostics, and therapeutics.

Q4: Are there any specific applications where c7z8Gd derivatives have shown promise?

A4: Yes, the unique properties of c7z8Gd derivatives have led to their exploration in various applications:

- Fluorescent Probes: c7z8Gd derivatives bearing fluorescent dyes, such as coumarin, have been synthesized and investigated for their potential as fluorescent probes for nucleic acid detection [].

- Cross-linking Studies: The incorporation of alkyne-modified c7z8Gd derivatives enables the creation of cross-linked DNA duplexes through click chemistry reactions []. These cross-linked structures are valuable tools for investigating DNA structure, dynamics, and interactions with other molecules.

Q5: Are there any known limitations or drawbacks associated with the use of c7z8Gd in oligonucleotide synthesis?

A5: While c7z8Gd presents numerous advantages, some potential limitations should be considered:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.